molecular formula C19H18N4O2S B4524204 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B4524204
M. Wt: 366.4 g/mol
InChI Key: USUCRSINPMABOE-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a phenyl substituent at the 3-position of the pyridazine ring and a tetrahydrobenzo[d]thiazole acetamide moiety. Pyridazinones are heterocyclic systems known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities . The tetrahydrobenzothiazole group enhances structural rigidity and may improve target binding affinity compared to non-hydrogenated thiazole derivatives .

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c24-17(21-19-20-15-8-4-5-9-16(15)26-19)12-23-18(25)11-10-14(22-23)13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCRSINPMABOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrahydrobenzothiazole Moiety: This moiety can be synthesized by the condensation of o-aminothiophenol with cyclic ketones.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the tetrahydrobenzothiazole moiety using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness arises from its phenyl-pyridazinone core and tetrahydrobenzothiazole acetamide side chain. Below is a comparison with structurally related compounds:

Pharmacological Insights

  • Substituent Effects: Phenyl vs. Thiophene/Methoxyphenyl: The phenyl group in the target compound provides balanced lipophilicity, favoring membrane permeability. Thiophene derivatives (e.g., ) exhibit enhanced metabolic stability due to sulfur’s electron-rich nature, while methoxyphenyl analogs show stronger anti-inflammatory activity . Tetrahydrobenzothiazole vs. Simple Thiazole: The tetrahydrobenzothiazole moiety in the target compound likely improves binding to hydrophobic enzyme pockets compared to non-hydrogenated thiazoles (e.g., ).
  • Biological Activity Trends: Pyridazinones with electron-withdrawing groups (e.g., nitro , trifluoromethyl ) demonstrate stronger antimicrobial effects. Bulkier substituents (e.g., cyclopropyl ) reduce off-target interactions but may limit solubility.

Key Studies on Analog Compounds

  • Anti-inflammatory Activity: Methoxyphenyl-substituted pyridazinones showed 50% inhibition of COX-2 at 10 μM .
  • Antimicrobial Potency : Thiophene-containing analogs (e.g., ) displayed MIC values of 2–8 μg/mL against Staphylococcus aureus.
  • Enzyme Inhibition : Cyclopropyl-substituted derivatives (e.g., ) inhibited bacterial DNA gyrase with IC50 = 1.2 μM.

Limitations and Opportunities

  • The target compound’s phenyl group may offer a compromise between activity and stability, but empirical data are lacking.
  • Future Studies: Structure-Activity Relationship (SAR): Systematic variation of pyridazinone substituents (e.g., halogenation, heteroaromatic rings). Target Identification: Molecular docking studies to explore kinase or protease interactions. Pharmacokinetics: Assess bioavailability and metabolic pathways relative to thiophene/methoxy analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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